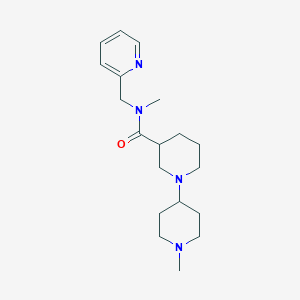![molecular formula C23H30N2O4 B5452327 3-{[benzyl(methyl)amino]methyl}-1-(2,3-dimethoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5452327.png)
3-{[benzyl(methyl)amino]methyl}-1-(2,3-dimethoxybenzyl)-3-hydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a piperidinone derivative with a benzyl(methyl)amino group and a 2,3-dimethoxybenzyl group attached. Piperidinones are a class of organic compounds that contain a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a ketone functional group (C=O) at one of the positions . The benzyl(methyl)amino group and the 2,3-dimethoxybenzyl group are both attached to the piperidinone ring, likely contributing to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidinone ring, along with the attached benzyl(methyl)amino and 2,3-dimethoxybenzyl groups. The presence of these groups would likely influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidinone ring, for example, might undergo reactions typical of ketones, such as nucleophilic addition. The benzyl(methyl)amino group and the 2,3-dimethoxybenzyl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the nonpolar benzyl groups could impact the compound’s solubility, boiling point, and melting point .Future Directions
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-1-[(2,3-dimethoxyphenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-24(15-18-9-5-4-6-10-18)17-23(27)13-8-14-25(22(23)26)16-19-11-7-12-20(28-2)21(19)29-3/h4-7,9-12,27H,8,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIZMXACMFFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2(CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(4-bromophenyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B5452256.png)

![N,N-dimethyl-N'-[4-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]ethane-1,2-diamine](/img/structure/B5452267.png)
![N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROPANAMIDE](/img/structure/B5452281.png)
![(2E)-3-(furan-2-yl)-N-[(4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5452284.png)
![3-{2-[2-(benzyloxy)phenyl]-1H-imidazol-1-yl}propan-1-ol](/img/structure/B5452286.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5452289.png)
![methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5452303.png)

![2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5452314.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5452317.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5452324.png)

![2-ethyl-7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5452348.png)
